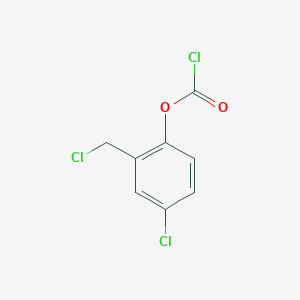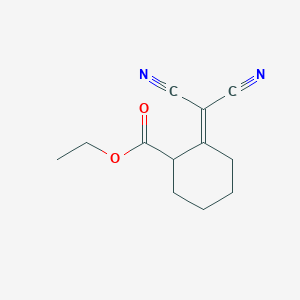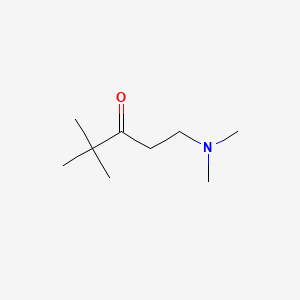
4-Chloro-2-(chloromethyl)phenyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(chloromethyl)phenyl carbonochloridate is an organic compound with the molecular formula C8H6Cl3O2. It is a derivative of phenyl carbonochloridate and is characterized by the presence of chloro and chloromethyl groups attached to the phenyl ring. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Méthodes De Préparation
The synthesis of 4-Chloro-2-(chloromethyl)phenyl carbonochloridate typically involves the reaction of 4-chloro-2-(chloromethyl)phenol with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chloro-2-(chloromethyl)phenol+Phosgene→4-Chloro-2-(chloromethyl)phenyl carbonochloridate
Industrial production methods often involve the use of large-scale reactors and stringent safety measures due to the hazardous nature of phosgene. The reaction is typically conducted at low temperatures to control the exothermic nature of the process.
Analyse Des Réactions Chimiques
4-Chloro-2-(chloromethyl)phenyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, and thiols. For example, the reaction with an amine can produce a corresponding amide.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chloro-2-(chloromethyl)phenol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
Applications De Recherche Scientifique
4-Chloro-2-(chloromethyl)phenyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(chloromethyl)phenyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its reactivity with functional groups in organic molecules.
Comparaison Avec Des Composés Similaires
4-Chloro-2-(chloromethyl)phenyl carbonochloridate can be compared with other similar compounds such as:
Phenyl chloroformate: Similar in structure but lacks the chloro and chloromethyl groups.
4-Chloro-2-methylphenyl chloroformate: Similar but has a methyl group instead of a chloromethyl group.
2-Chloro-1,1,1-trimethoxyethane: Contains a chloromethyl group but differs in the rest of the structure.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in organic synthesis.
Propriétés
Numéro CAS |
22132-62-3 |
|---|---|
Formule moléculaire |
C8H5Cl3O2 |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
[4-chloro-2-(chloromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-5-3-6(10)1-2-7(5)13-8(11)12/h1-3H,4H2 |
Clé InChI |
NFZIXCDHYSWJBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CCl)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)







![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)

![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)

